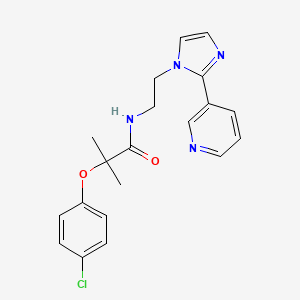
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide is a synthetic organic compound that has garnered attention in pharmacology due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including a chlorophenoxy moiety, an imidazole ring, and a pyridine group. The molecular formula is C18H20ClN3O2, with a molecular weight of approximately 345.8 g/mol. Its IUPAC name is 2-(4-chlorophenoxy)-2-methyl-N-(1-pyridin-3-ylimidazol-1-yl)propanamide.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2 |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-N-(1-pyridin-3-ylimidazol-1-yl)propanamide |
| InChI Key | YIFBLMQIJLFRQI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is hypothesized that the compound may bind to receptors or enzymes involved in various physiological processes, leading to modulation of their activity. This interaction can influence pathways related to inflammation, cancer cell proliferation, and possibly neurodegenerative diseases.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing imidazole and pyridine rings have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF-7), derivatives demonstrated IC50 values ranging from 5 µM to 15 µM, indicating potent activity against these cells . The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups such as chlorine enhances anticancer efficacy.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Research Findings
A variety of studies have explored the biological activities associated with this compound:
- Antitumor Activity: A study published in Molecules highlighted that derivatives with similar structures showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Neuroprotective Effects: Some research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound may exert its effects by modulating neuroinflammatory pathways .
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer metabolism, such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and repair .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-20(2,27-17-7-5-16(21)6-8-17)19(26)24-11-13-25-12-10-23-18(25)15-4-3-9-22-14-15/h3-10,12,14H,11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFZCMHPPYSYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C=CN=C1C2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














